molecular formula C23H20N2O4S B2402259 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-55-8

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2402259
CAS No.: 941992-55-8
M. Wt: 420.48
InChI Key: VLIXVZAVPMRUPO-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Coupling with a phenyl group: The benzo[d]oxazole intermediate is then coupled with a phenyl group via a Suzuki or Heck coupling reaction.

    Introduction of the ethylsulfonyl group: The phenyl ring is functionalized with an ethylsulfonyl group using sulfonation reactions.

    Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • N-(4-(benzimidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
  • N-(4-(quinoxalin-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-30(27,28)19-13-7-16(8-14-19)15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIXVZAVPMRUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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